molecular formula C22H21NO6 B264384 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID

Cat. No.: B264384
M. Wt: 395.4 g/mol
InChI Key: YMWHXDPWLXIIJF-PKDNWHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is a complex organic molecule that features a chromenyl group, a propanoyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID typically involves multiple steps:

    Formation of the Chromenyl Group: The chromenyl group can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization.

    Attachment of the Propanoyl Group: The chromenyl compound is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoyl derivative.

    Coupling with Phenylacetic Acid: Finally, the propanoyl derivative is coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID: can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Materials Science: Used in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The phenylacetic acid moiety can enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID: is unique due to its combination of a chromenyl group, a propanoyl group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-12-13(2)22(27)29-18-11-16(9-10-17(12)18)28-14(3)20(24)23-19(21(25)26)15-7-5-4-6-8-15/h4-11,14,19H,1-3H3,(H,23,24)(H,25,26)/t14?,19-/m0/s1

InChI Key

YMWHXDPWLXIIJF-PKDNWHCCSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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